5-[(4-methylbenzyl)thio]-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]imidazo[1,2-c]quinazolin-3(2H)-one
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Description
5-[(4-methylbenzyl)thio]-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]imidazo[1,2-c]quinazolin-3(2H)-one is a useful research compound. Its molecular formula is C31H31N5O2S and its molecular weight is 537.68. The purity is usually 95%.
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Biological Activity
The compound 5-[(4-methylbenzyl)thio]-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]imidazo[1,2-c]quinazolin-3(2H)-one is a novel synthetic derivative belonging to the imidazoquinazoline class. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of neurology and oncology. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound is characterized by the presence of an imidazoquinazoline core, which is modified with various substituents that enhance its biological activity.
Anticonvulsant Activity
Research indicates that compounds with similar imidazoquinazoline structures exhibit anticonvulsant properties. For instance, derivatives have shown efficacy in antagonizing metrazole-induced seizures, suggesting potential for treating epilepsy . The mechanism appears to involve modulation of GABA_A receptors, which are critical in regulating neuronal excitability.
Antitumor Activity
The compound has been evaluated for its antitumor effects against various cancer cell lines. Preliminary studies suggest that it may inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest. Notably, compounds derived from similar scaffolds have demonstrated significant cytotoxicity against human cancer cells such as Mia PaCa-2 and PANC-1 .
The biological activity of this compound can be attributed to several mechanisms:
- GABA_A Receptor Modulation : The compound interacts with GABA_A receptors, enhancing inhibitory neurotransmission and potentially providing anxiolytic effects.
- Inhibition of Oncogenic Pathways : It may inhibit key signaling pathways involved in cancer progression, including those mediated by NF-kB and other transcription factors.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds induce oxidative stress in cancer cells, leading to programmed cell death.
Study 1: Anticonvulsant Efficacy
In a controlled study involving animal models, the compound was administered to assess its anticonvulsant properties. Results indicated a significant reduction in seizure frequency compared to control groups, supporting its potential as a therapeutic agent for epilepsy .
Study 2: Antitumor Activity
A series of in vitro assays were conducted on various human cancer cell lines to evaluate the cytotoxic effects of the compound. The results demonstrated that it effectively inhibited cell growth and induced apoptosis in a dose-dependent manner. The IC50 values were determined to be significantly lower than those of standard chemotherapeutic agents .
Data Tables
Properties
IUPAC Name |
5-[(4-methylphenyl)methylsulfanyl]-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H-imidazo[1,2-c]quinazolin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31N5O2S/c1-22-11-13-23(14-12-22)21-39-31-33-26-10-6-5-9-25(26)29-32-27(30(38)36(29)31)15-16-28(37)35-19-17-34(18-20-35)24-7-3-2-4-8-24/h2-14,27H,15-21H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVDZKYCMKQWCDL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)N5CCN(CC5)C6=CC=CC=C6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.